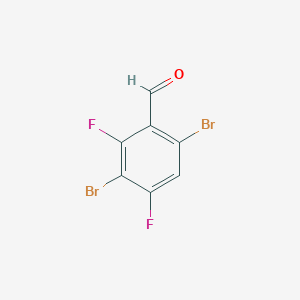

3,6-Dibromo-2,4-difluorobenzaldehyde

Description

Properties

IUPAC Name |

3,6-dibromo-2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWNDQDVNWEPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C=O)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289751 | |

| Record name | 3,6-Dibromo-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160573-51-2 | |

| Record name | 3,6-Dibromo-2,4-difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,6-Dibromo-2,4-difluorobenzaldehyde CAS 1160573-51-2

An In-Depth Technical Guide to 3,6-Dibromo-2,4-difluorobenzaldehyde (CAS 1160573-51-2)

Executive Summary

3,6-Dibromo-2,4-difluorobenzaldehyde (CAS 1160573-51-2) is a highly specialized, poly-halogenated aromatic building block used primarily in the discovery and development of small-molecule kinase inhibitors (e.g., FGFR, MEK, and EGFR targets). Its value lies in its orthogonal reactivity : the molecule possesses four distinct points of diversification (an aldehyde, two chemically distinct bromines, and two activated fluorines), allowing medicinal chemists to sequentially build complex heterocycles with precise regiocontrol.

This guide details the synthesis, chemical reactivity, and handling of this core scaffold, providing researchers with a roadmap for utilizing it in high-throughput synthesis and lead optimization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 1160573-51-2 |

| IUPAC Name | 3,6-Dibromo-2,4-difluorobenzaldehyde |

| Molecular Formula | C₇H₂Br₂F₂O |

| Molecular Weight | 299.90 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 75–79 °C (Typical) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparing solubility in Hexanes.[1] |

| Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral). |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen). Moisture sensitive.[2] |

Synthesis of the Core

The synthesis of 3,6-dibromo-2,4-difluorobenzaldehyde is non-trivial due to the need to install two bromine atoms and an aldehyde onto a difluorinated core without causing scrambling (halogen dance) or over-substitution.

Retrosynthetic Analysis

The most robust route utilizes Directed Ortho Metalation (DoM) on a symmetric precursor, 1,4-dibromo-2,6-difluorobenzene. This approach avoids the regioselectivity issues associated with direct electrophilic bromination of 2,4-difluorobenzaldehyde.

Optimized Synthetic Protocol

Step 1: Precursor Preparation (1,4-Dibromo-2,6-difluorobenzene)

-

Starting Material: 2,6-Difluoroaniline.

-

Reagents: NBS (N-Bromosuccinimide), then CuBr₂/t-BuONO (Sandmeyer conditions).

-

Mechanism: Bromination at the para-position yields 4-bromo-2,6-difluoroaniline. Subsequent Sandmeyer reaction installs the second bromine at the C1 position.

Step 2: Lithiation and Formylation (The Critical Step)

-

Reagents: LDA (Lithium Diisopropylamide), DMF (Dimethylformamide), THF (anhydrous).

-

Conditions: -78°C, Inert Atmosphere.

Protocol:

-

Setup: Charge a flame-dried 3-neck flask with 1,4-dibromo-2,6-difluorobenzene (1.0 eq) and anhydrous THF. Cool to -78°C.

-

Lithiation: Add LDA (1.1 eq) dropwise over 30 minutes. The lithium base deprotonates the C3-H position.

-

Note: The C3 proton is the most acidic site as it is flanked by a Fluorine (C2) and a Bromine (C4), and is meta to the other Fluorine.

-

-

Quench: After stirring for 1 hour at -78°C, add anhydrous DMF (1.5 eq) dropwise.

-

Workup: Allow the mixture to warm to 0°C and quench with aqueous NH₄Cl. Extract with Ethyl Acetate.[3]

-

Purification: Recrystallize from Heptane/EtOAc to obtain the target aldehyde.

Reactivity & Applications in Drug Discovery

The power of CAS 1160573-51-2 lies in its ability to undergo sequential, orthogonal functionalization .

A. Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atoms at C2 and C4 are activated by the electron-withdrawing aldehyde group (ortho/para director).

-

Regioselectivity: The C4-Fluorine (para to CHO) is typically displaced first by nucleophiles (amines, alkoxides) due to steric factors. The C2-Fluorine is sterically crowded by the adjacent C1-CHO and C3-Br groups.

-

Application: Installation of solubilizing tails (e.g., morpholine, piperazine) or core ether linkages.

B. Palladium-Catalyzed Cross-Coupling

The two bromine atoms are chemically distinct:

-

C6-Bromine: Ortho to the aldehyde. Sterically hindered but can participate in directed couplings or cyclizations to form fused bicyclic systems (e.g., indazoles, quinazolines).

-

C3-Bromine: Positioned between two fluorines. This position is electronically deactivated for oxidative addition compared to typical aryl bromides, requiring specialized ligands (e.g., XPhos, RuPhos) for Suzuki-Miyaura coupling.

C. Aldehyde Condensation

The C1-Aldehyde serves as a "handle" for:

-

Reductive Amination: To form benzylamines.[4]

-

Knoevenagel Condensation: To form cinnamic acid derivatives.

-

Heterocycle Formation: Condensation with hydrazines to form indazoles (in conjunction with SₙAr at C2-F).

Visualizing the Functionalization Workflow

Figure 1: Orthogonal functionalization pathways. Red arrow indicates the preferred first step for diversity generation.

Handling & Safety Protocols

Hazards:

-

Skin/Eye Irritant: The combination of halogenation and the aldehyde functionality makes this compound a potent lachrymator and skin irritant.

-

Reactivity: Avoid contact with strong oxidizing agents and strong bases (unless controlled).

Standard Operating Procedure (SOP):

-

PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

-

Ventilation: All operations, especially weighing and heating, must be performed in a functioning fume hood.

-

Spill Cleanup: Adsorb with inert material (vermiculite). Do not use water initially as hydrolysis may release acidic byproducts (HBr/HF traces).

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 3,6-Dibromo-2,4-difluorobenzaldehyde. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,6-Difluorobenzaldehyde derivatives. Retrieved from

-

National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC112640119. Retrieved from

-

European Patent Office. (2001). Process for preparing ortho-substituted benzaldehydes via metallation. EP01110519A. Retrieved from

-

BenchChem. (2026).[4] Technical Guide to 3-Bromo-2,4-difluorobenzaldehyde and analogs. Retrieved from

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]

- 3. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Bromo-2,4-difluorobenzaldehyde | 1326714-93-5 | Benchchem [benchchem.com]

3,6-Dibromo-2,4-difluorobenzaldehyde SMILES and InChI key

An In-Depth Technical Guide to 3,6-Dibromo-2,4-difluorobenzaldehyde for Advanced Research

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,6-Dibromo-2,4-difluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in medicinal chemistry and materials science. We will delve into its core chemical identifiers, physicochemical properties, plausible synthetic pathways with mechanistic considerations, and its versatile applications as a building block in drug discovery. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental considerations to facilitate its effective use in the laboratory.

Introduction: A Versatile Scaffold for Modern Chemistry

Fluorinated organic compounds are integral to modern drug discovery, with fluorine's unique properties often enhancing metabolic stability, binding affinity, and bioavailability.[1] 3,6-Dibromo-2,4-difluorobenzaldehyde emerges as a particularly valuable synthetic intermediate. Its structure combines a difluorinated benzene ring—a common motif in successful pharmaceuticals—with three distinct functional handles: an aldehyde and two bromine atoms at sterically and electronically different positions.

This strategic arrangement allows for a sequence of selective chemical transformations. The aldehyde group is a gateway to imines, Schiff bases, alcohols, and carboxylic acids, while the bromine atoms serve as versatile anchor points for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This guide will explore the chemical characteristics and synthetic utility of this powerful building block.

Chemical Identity and Physicochemical Properties

Precise identification is critical for any chemical synthesis. The key identifiers and properties for 3,6-Dibromo-2,4-difluorobenzaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,6-Dibromo-2,4-difluorobenzaldehyde | - |

| CAS Number | 1160573-51-2 | [2] |

| Molecular Formula | C₇H₂Br₂F₂O | [2] |

| Molecular Weight | 299.90 g/mol | [2] |

| SMILES | O=Cc1c(F)c(Br)c(F)cc1Br | Derived |

| InChI | 1S/C7H2Br2F2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H | [2] |

| InChIKey | INWNDQDVNWEPAA-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Considerations

A common method for introducing an aldehyde group onto an aromatic ring is through directed ortho-metalation followed by quenching with an electrophilic formylating agent like N,N-Dimethylformamide (DMF). A potential synthetic pathway is outlined below.

Caption: Plausible synthetic route via directed ortho-metalation and formylation.

Causality Behind Experimental Choices:

-

Starting Material: 1,4-Dibromo-2,5-difluorobenzene is a commercially available and suitable precursor. The fluorine atoms activate the adjacent protons, making them susceptible to deprotonation by a strong base.

-

Reagents:

-

n-Butyllithium (n-BuLi): A strong, non-nucleophilic base is required to deprotonate the aromatic ring without displacing the halogens.

-

Tetrahydrofuran (THF): A standard aprotic ethereal solvent that is stable to strong bases at low temperatures and effectively solvates the organolithium intermediate.

-

-78 °C: This low temperature is critical to prevent side reactions, such as decomposition of the organolithium species or reaction with the solvent.

-

N,N-Dimethylformamide (DMF): A common and effective electrophile for introducing a formyl group. The lithium-halogen exchange is directed by the fluorine atom, leading to lithiation at the C6 position. The subsequent nucleophilic attack of the aryl lithium onto DMF, followed by acidic workup, yields the desired aldehyde.

-

Applications in Research and Drug Development

The true value of 3,6-Dibromo-2,4-difluorobenzaldehyde lies in its capacity for diversification, making it an attractive scaffold for generating libraries of complex molecules.

-

Orthogonal Functional Groups: The molecule possesses three distinct reactive sites. The aldehyde can be modified independently of the two bromine atoms, allowing for a modular assembly approach. For instance, the aldehyde can be converted to an amine via reductive amination, and the resulting product can then undergo two different cross-coupling reactions at the bromine sites.

-

Medicinal Chemistry: The difluorophenyl motif is a privileged structure in medicinal chemistry. The two bromine atoms serve as handles for introducing diversity through reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling. This enables the rapid exploration of the structure-activity relationship (SAR) by attaching various aromatic, heteroaromatic, or aliphatic groups.[1] The aldehyde itself can be used to synthesize Schiff bases, which are known to have a wide range of biological activities.[3]

-

Materials Science: Aryl halides and aldehydes are fundamental building blocks for polymers and organic electronics. This compound could be used in the synthesis of novel conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[4]

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the utility of this building block, a detailed, self-validating protocol for a selective mono-Suzuki-Miyaura coupling is provided below. This reaction is a cornerstone of modern drug discovery for its reliability and broad substrate scope.

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-Dibromo-2,4-difluorobenzaldehyde (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Purge the reaction mixture with a stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (EtOAc) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-coupled product.

-

Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,6-Dibromo-2,4-difluorobenzaldehyde is not provided in the search results, based on structurally similar halogenated benzaldehydes, the following precautions are advised:

-

Hazard Classifications (Anticipated): Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

A comprehensive, substance-specific risk assessment should be performed before use.

Conclusion

3,6-Dibromo-2,4-difluorobenzaldehyde is a high-value, multifunctional building block for chemical synthesis. Its strategically placed reactive sites—an aldehyde and two distinct bromine atoms on a difluorinated core—offer chemists a powerful platform for creating diverse and complex molecular architectures. Its utility in constructing compound libraries for drug discovery and developing novel organic materials is clear. By understanding its properties, synthetic access, and reactivity, researchers can effectively leverage this compound to accelerate innovation in science.

References

- Google Patents. (2016). CN105859536A - Method for preparing 3,4-difluorobenzaldehyde.

-

NIST. (n.d.). 2,4-Difluorobenzaldehyde. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dibromobenzaldehyde. Retrieved February 12, 2026, from [Link]

- European Patent Office. (n.d.). EP0289942B1 - Process for producing fluorobenzaldehydes.

-

Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved February 12, 2026, from [Link]

- Google Patents. (2012). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.

-

Ali, A., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. Retrieved February 12, 2026, from [Link]

-

Ntie-Kang, F., et al. (2021). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Molecules. Retrieved February 12, 2026, from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 3,6-Dibromo-2,4-difluorobenzaldehyde | 1160573-51-2 [sigmaaldrich.com]

- 3. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.fi [fishersci.fi]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Synthesis of Novel Semiconducting Polymers Utilizing 3,6-Dibromo-2,4-difluorobenzaldehyde: An Application Note and Protocol Guide

Introduction: The Strategic Role of Fluorination in Advanced Semiconducting Polymers

The relentless pursuit of high-performance organic electronics has underscored the critical role of molecular design in tuning the optoelectronic properties of semiconducting polymers.[1] Among the various synthetic strategies, the incorporation of fluorine atoms into the polymer backbone has emerged as a powerful tool for modulating energy levels, enhancing charge transport, and improving device stability.[2][3] The strong electron-withdrawing nature of fluorine can effectively lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a polymer, leading to increased oxidative stability and, in many cases, higher open-circuit voltages in photovoltaic devices.[2] Furthermore, fluorine substitution can promote desirable intermolecular interactions and polymer packing, which are crucial for efficient charge transport in organic field-effect transistors (OFETs).[4]

This application note provides a comprehensive guide to the synthesis of novel semiconducting polymers using a promising, yet underexplored monomer: 3,6-Dibromo-2,4-difluorobenzaldehyde . The unique substitution pattern of this monomer, featuring two bromine atoms for polymerization and two fluorine atoms for electronic modulation, makes it a versatile building block for creating donor-acceptor (D-A) type copolymers with tailored properties. While direct polymerization of this specific monomer is not yet widely reported in peer-reviewed literature, this guide will provide detailed, field-proven protocols for Suzuki and Stille cross-coupling polymerizations based on established methodologies for structurally analogous monomers. These protocols are designed to be robust starting points for researchers venturing into the synthesis of new fluorinated semiconducting polymers.

We will delve into the mechanistic underpinnings of these polymerization techniques, offer step-by-step experimental procedures, and provide a comprehensive guide to the characterization of the resulting polymers. This document is intended for researchers and scientists in materials chemistry and drug development who are seeking to synthesize and evaluate novel semiconducting polymers for a range of applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.

Core Concepts: Palladium-Catalyzed Cross-Coupling Polymerization

The synthesis of most semiconducting polymers relies on palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon bonds between aromatic units.[5] The two most prevalent methods for this purpose are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling Polymerization

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base.[6] This reaction is widely favored due to the commercial availability and relatively low toxicity of organoboron reagents.[7] The general catalytic cycle is depicted below.

Figure 1: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Stille Coupling Polymerization

The Stille coupling reaction joins an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex.[8] A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups.[8] However, a significant drawback is the toxicity of the organotin reagents and byproducts. The catalytic cycle for the Stille coupling is illustrated below.

Figure 2: Generalized catalytic cycle for Stille cross-coupling.

Experimental Protocols: Synthesis of Donor-Acceptor Polymers

The following protocols are presented as robust starting points for the polymerization of 3,6-Dibromo-2,4-difluorobenzaldehyde with suitable comonomers. It is crucial to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve desired polymer properties such as molecular weight and polydispersity.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Palladium catalysts and organometallic reagents can be toxic and should be handled with care. Solvents should be properly dried and degassed.

Protocol 1: Suzuki-Miyaura Polymerization

This protocol describes the synthesis of a copolymer of 3,6-Dibromo-2,4-difluorobenzaldehyde with a generic diboronic ester comonomer, such as a fluorene or thiophene derivative.[9][10]

Materials:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Example Supplier |

| 3,6-Dibromo-2,4-difluorobenzaldehyde | 1160573-51-2 | 297.91 | Commercial |

| Comonomer (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene) | 269410-08-4 | 628.69 | Commercial |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercial |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Commercial |

| Toluene | 108-88-3 | 92.14 | Commercial |

| Degassed Deionized Water | N/A | 18.02 | N/A |

Experimental Workflow:

Figure 3: Experimental workflow for Suzuki-Miyaura polymerization.

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add 3,6-Dibromo-2,4-difluorobenzaldehyde (1.0 mmol, 1.0 eq.), the diboronic ester comonomer (1.0 mmol, 1.0 eq.), and potassium carbonate (4.0 mmol, 4.0 eq.).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

-

Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

-

Through the septum, add degassed toluene (10 mL) and degassed deionized water (2 mL).

-

Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 24-48 hours under a positive pressure of argon.

-

After cooling to room temperature, pour the reaction mixture into methanol (200 mL) with stirring.

-

Collect the precipitated polymer by filtration and wash sequentially with methanol and acetone to remove oligomers and catalyst residues.

-

Purify the polymer further by Soxhlet extraction, sequentially with hexane (to remove any remaining small molecules) and then chloroform to extract the desired polymer.

-

Concentrate the chloroform fraction by rotary evaporation and precipitate the polymer again in methanol.

-

Collect the final polymer by filtration and dry under vacuum at 40-50 °C overnight.

Protocol 2: Stille Coupling Polymerization

This protocol outlines the synthesis of a copolymer of 3,6-Dibromo-2,4-difluorobenzaldehyde with a generic distannyl comonomer, such as a distannylthiophene derivative.[8][11]

Materials:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Example Supplier |

| 3,6-Dibromo-2,4-difluorobenzaldehyde | 1160573-51-2 | 297.91 | Commercial |

| Comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) | 88467-33-0 | 409.81 | Commercial |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Commercial |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | Commercial |

| Chlorobenzene | 108-90-7 | 112.56 | Commercial |

Experimental Workflow:

Figure 4: Experimental workflow for Stille coupling polymerization.

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add 3,6-Dibromo-2,4-difluorobenzaldehyde (1.0 mmol, 1.0 eq.) and the distannyl comonomer (1.0 mmol, 1.0 eq.).

-

In a separate vial, dissolve Tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd) and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) in a small amount of degassed chlorobenzene.

-

Seal the flask containing the monomers with a rubber septum, and evacuate and backfill with argon three times.

-

Through the septum, add degassed chlorobenzene (10 mL) to the monomers.

-

Add the catalyst solution to the reaction flask via syringe.

-

Immerse the flask in a preheated oil bath at 100-120 °C and stir the mixture for 24-48 hours under a positive pressure of argon.

-

Follow the same workup and purification procedure as described in the Suzuki-Miyaura protocol (steps 6-10).

Characterization of the Synthesized Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships. The following techniques are standard in the field of semiconducting polymers.

Data Summary Table:

| Characterization Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[1][12][13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of polymer structure, end-group analysis, and estimation of comonomer incorporation ratio.[1] |

| UV-Vis Spectroscopy | Determination of the optical bandgap (Eg) from the absorption onset, and information on polymer aggregation in solution and thin films.[14] |

| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels, and electrochemical bandgap. |

| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer. |

Expected Properties of Polymers Containing 2,4-Difluorophenyl Units

The incorporation of the 2,4-difluorophenyl unit from 3,6-Dibromo-2,4-difluorobenzaldehyde is expected to impart several key properties to the resulting polymers:

-

Lowered HOMO and LUMO Energy Levels: The strong electron-withdrawing nature of the two fluorine atoms is anticipated to lower both the HOMO and LUMO energy levels of the polymer.[2] This can lead to improved air stability and potentially higher open-circuit voltages in OPV devices.

-

Reduced Bandgap: The internal charge transfer (ICT) character between the electron-deficient difluorobenzaldehyde unit and an electron-rich comonomer is likely to result in a reduced optical bandgap, allowing for broader absorption of the solar spectrum.

-

Enhanced Intermolecular Interactions: The presence of fluorine atoms can induce favorable F···H or F···S intermolecular interactions, which can promote a more ordered packing of the polymer chains in the solid state, potentially leading to higher charge carrier mobilities in OFETs.[4]

-

Improved Solubility: The introduction of fluorine atoms can sometimes enhance the solubility of conjugated polymers in common organic solvents, which is beneficial for solution-based device fabrication.[15]

Device Fabrication and Characterization: A Brief Overview

Once the polymers are synthesized and characterized, the next step is to evaluate their performance in electronic devices.

Organic Field-Effect Transistors (OFETs)

OFETs are three-terminal devices that can be used to measure the charge carrier mobility of a semiconducting polymer. A typical bottom-gate, top-contact OFET structure is fabricated by depositing the semiconducting polymer film onto a pre-patterned substrate with a gate electrode and a dielectric layer, followed by the deposition of source and drain electrodes.[16][17][18] The performance of the OFET is characterized by its output and transfer characteristics, from which the field-effect mobility, on/off ratio, and threshold voltage can be extracted.[18]

Organic Photovoltaics (OPVs)

To fabricate an OPV device, the semiconducting polymer is typically blended with a fullerene derivative or a non-fullerene acceptor to form a bulk heterojunction (BHJ) active layer.[19] This active layer is sandwiched between a transparent anode (e.g., ITO) and a low work function cathode (e.g., Ca/Al). The power conversion efficiency (PCE) of the solar cell is determined by measuring its current-voltage characteristics under simulated solar illumination.

Conclusion and Future Outlook

The use of 3,6-Dibromo-2,4-difluorobenzaldehyde as a monomer presents a promising avenue for the development of new high-performance semiconducting polymers. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to synthesize and evaluate novel materials based on this versatile building block. The strategic incorporation of fluorine atoms is expected to yield polymers with desirable electronic properties for applications in organic electronics. Future work should focus on exploring a variety of comonomers to systematically tune the optoelectronic properties of the resulting polymers and on optimizing device fabrication processes to fully realize their potential.

References

- Fluorinated polymer-grafted organic dielectrics for organic field-effect transistors with low-voltage and electrical stability. RSC Publishing.

- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

- Fabrication and characterization of organic field effect transistors with poly(3-hexylthiophene) thin films. J-Stage.

- OFET fabrication and characteriz

- Fabrication and Characterization of Organic Transistors using Poly(triarylamine)-based Amorphous Semiconductor. Akademia Baru.

- Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. PMC.

- Polyethylene and Semiconducting Polymer Blends for the Fabrication of Organic Field-Effect Transistors: Balancing Charge Transport and Stretchability.

- Benzothiadiazole vs.

- Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine

- Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis. Chembid.

- 2-Arylfluorene derivatives obtained

- GPC-NMR Analysis for Polymer Characteris

- Synthesis of Conjugated Polymers via Exclusive Direct-Arylation Coupling Reaction: A Facile and Straightforward Way to Synthesize Thiophene Flanked Benzothiadiazole Derivatives and Their Copolymers.

- Synthesis of 4,7-Di(2-thienyl)

- Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Sc

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Characterization of Polymer Blends Using UV-Visible Spectroscopy.

- DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL. METU Open Access.

- Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Publishing.

- Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. PMC.

- Confirmation of Polymer Structure Using GPC. Malvern Panalytical.

- ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC

- Printing organic‐field effect transistors from semiconducting polymers and branched polyethylene.

-

Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([4][6][16]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI.

- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic

Sources

- 1. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them | MDPI [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Confirmation of Polymer Structure Using GPC | Malvern Panalytical [malvernpanalytical.com]

- 14. researchgate.net [researchgate.net]

- 15. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fabrication and characterization of organic field effect transistors with poly(3-hexylthiophene) thin films [jstage.jst.go.jp]

- 17. OFET fabrication and characterization - CleanEnergyWIKI [cleanenergywiki.org]

- 18. akademiabaru.com [akademiabaru.com]

- 19. open.metu.edu.tr [open.metu.edu.tr]

Application Note: Site-Selective Suzuki-Miyaura Coupling of 3,6-Dibromo-2,4-difluorobenzaldehyde

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3,6-Dibromo-2,4-difluorobenzaldehyde (CAS: 1160573-51-2). This scaffold is a critical intermediate in the synthesis of fluorinated liquid crystals and bio-active pharmaceutical ingredients (APIs), particularly kinase inhibitors where the aldehyde serves as a "warhead" precursor or heterocycle anchor.

The presence of two chemically distinct bromine sites, modulated by the electronic push-pull of the aldehyde and fluorine substituents, presents a unique challenge in regioselectivity. This note provides protocols for:

-

Regioselective Mono-Coupling: Targeting the C6-position (ortho to aldehyde).

-

Exhaustive Bis-Coupling: Functionalizing both C3 and C6 positions.

Substrate Analysis & Reactivity Profile[1]

Electronic and Steric Landscape

To achieve selectivity, one must understand the electronic activation of the C-Br bonds.

-

Position C6 (Ortho to CHO): This site is electronically highly activated. The aldehyde group (-CHO) is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). Oxidative addition of Palladium(0) is generally fastest at the most electron-deficient center.

-

Position C3 (Sandwiched between Fluorines): This site is flanked by two fluorine atoms. While fluorine is electronegative (-I), it is also a resonance donor (+M). The "ortho-fluorine effect" can activate the C-Br bond, but the steric repulsion from the lone pairs of the flanking fluorines can impede the approach of bulky phosphine ligands.

Reaction Pathway Diagram

The following flow chart illustrates the divergent pathways based on reaction conditions.

Figure 1: Divergent reaction pathways controlled by stoichiometry and temperature.

Experimental Protocols

Materials & Equipment

-

Substrate: 3,6-Dibromo-2,4-difluorobenzaldehyde (>97% purity).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride dichloromethane complex). Why: Robust, air-stable, and resistant to defluorination side-reactions compared to Pd(PPh₃)₄.

-

Solvents: 1,4-Dioxane (Anhydrous), Water (Degassed).

-

Atmosphere: Argon or Nitrogen (Balloon or Manifold).

Protocol A: Regioselective Mono-Coupling (C6)

Objective: Install one aryl group at the C6 position while preserving the C3-Br for future elaboration.

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge:

-

3,6-Dibromo-2,4-difluorobenzaldehyde (300 mg, 1.0 mmol)

-

Arylboronic acid (1.05 mmol, 1.05 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 3 mol%)

-

Na₂CO₃ (212 mg, 2.0 mmol, 2.0 equiv)

-

-

Solvent Addition: Evacuate and backfill with Argon (3x). Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

-

Note: A 4:1 organic/aqueous ratio ensures solubility of the aldehyde while dissolving the inorganic base.

-

-

Reaction: Heat the mixture to 50–60°C for 4–6 hours.

-

Control Point: Do not exceed 65°C. Higher temperatures increase the rate of oxidative addition at the C3 position, eroding selectivity.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.5).

-

Workup: Cool to Room Temperature (RT). Dilute with EtOAc (20 mL). Wash with water (10 mL) and Brine (10 mL). Dry over Na₂SO₄.[1][2]

-

Purification: Flash column chromatography on silica gel.

Protocol B: Exhaustive Bis-Coupling

Objective: Install aryl groups at both C3 and C6 positions.

-

Setup: In a pressure vial or round-bottom flask:

-

3,6-Dibromo-2,4-difluorobenzaldehyde (300 mg, 1.0 mmol)

-

Arylboronic acid (2.5 – 3.0 mmol, excess)

-

Pd(dtbpf)Cl₂ or XPhos Pd G2 (2–3 mol%)

-

Why: Bulky, electron-rich ligands (like XPhos or dtbpf) are required to force oxidative addition at the sterically crowded C3 position flanked by fluorines.

-

-

K₃PO₄ (636 mg, 3.0 mmol, 3.0 equiv)

-

-

Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

-

Reaction: Heat to 90–100°C for 12–16 hours.

-

Workup: Standard aqueous extraction.

-

Purification: Recrystallization is often possible for bis-arylated products due to increased molecular weight and symmetry.

Optimization & Troubleshooting Guide

Catalyst & Base Screening Matrix

The following table summarizes the impact of variables on the reaction outcome.

| Variable | Condition | Outcome | Recommendation |

| Base | Na₂CO₃ / NaHCO₃ | Slow, Mild | Best for Mono-Coupling. Preserves aldehyde. |

| Base | K₃PO₄ / Cs₂CO₃ | Fast, Aggressive | Best for Bis-Coupling. High basicity aids transmetallation. |

| Solvent | DMF / DMA | High Temp | Avoid. Can cause nucleophilic aromatic substitution (SₙAr) of Fluorine at high temp. |

| Solvent | THF / Water | Low Temp | Good for selectivity, but reaction may stall. |

| Ligand | PPh₃ | Standard | Good for C6, poor for C3 (sterics). |

| Ligand | PCy₃ / XPhos | High Activity | Required for C3 coupling. |

Common Issues & Solutions

-

Problem: Protodeboronation (Loss of Boronic Acid)

-

Symptom:[2][3][4][5][6] Low yield, recovery of aryl halide, presence of benzene/arene from boronic acid.

-

Cause: Fluorinated substrates or electron-poor boronic acids are prone to hydrolysis.

-

Fix: Use anhydrous conditions with a solid base (CsF) or switch to Boronic Esters (Pinacol esters) which are more stable.

-

-

Problem: Aldehyde Oxidation

-

Problem: Homocoupling of Boronic Acid

Safety & Handling

-

Fluorine Safety: While C-F activation is rare under these specific Suzuki conditions, high temperatures (>120°C) with strong bases (alkoxides) could trigger SₙAr displacement of fluoride, potentially generating HF upon acidic workup. Always use glass-lined vessels and avoid acidic quenching until the organic phase is separated if possible.

-

Aldehyde Reactivity: The aldehyde moiety is a sensitizer. Handle in a fume hood.

-

Palladium Waste: Segregate heavy metal waste streams according to EH&S regulations.

References

-

Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Fairlamb, I. J. S. (2021). Bridging the Gap from Mononuclear Pd(II) Precatalysts to Pd Nanoparticles: Identification of Intermediate Linear [Pd3(XPh3)4]2+ Clusters as Catalytic Species for Suzuki–Miyaura Couplings. Organometallics, 40(23), 3560–3570.

-

BenchChem. (2025).[1] Application Note: Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline (Analogous Substrate Reactivity). BenchChem Application Notes.

-

Sigma-Aldrich. (2024). Product Specification: 3,6-Dibromo-2,4-difluorobenzaldehyde. Merck/MilliporeSigma Catalog.

-

Navarro, O., et al. (2003). General Synthesis of Heavily Substituted Alkenes via Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes. Journal of Organic Chemistry. (Context on steric hindrance in coupling).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]

- 6. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Stille Polycondensation of Dibromo-Difluoro Monomers for High-Performance Conjugated Polymers

Executive Summary & Strategic Context

The incorporation of fluorine atoms into the backbone of conjugated polymers—specifically via dibromo-difluoro monomers (e.g., 5,6-difluoro-4,7-dibromobenzothiadiazole)—is a critical strategy in modern organic electronics (OPV, OFET). Fluorine substitution lowers the HOMO/LUMO energy levels, enhances planar backbone conformation through non-covalent interactions (S···F), and improves charge carrier mobility.

However, the synthesis of these materials via Stille polycondensation presents unique challenges. The electron-withdrawing nature of fluorine accelerates oxidative addition but can destabilize the transmetallation intermediate. furthermore, the rigid, planar nature of fluorinated polymers often leads to rapid precipitation during synthesis, limiting molecular weight (

This guide provides a rigorous, field-proven protocol to navigate these challenges, ensuring high

Mechanistic Insight: The Fluorine Effect

To optimize the reaction, one must understand how fluorine impacts the catalytic cycle.

The "Design Rule" for Stability

In Stille polycondensation, the organotin functionality is generally unstable on electron-deficient rings due to facile protodestannylation. Therefore, the standard monomer pairing is:

-

Electron-Poor (Acceptor): Dibromo-difluoro monomer (e.g., F-BT-Br

). -

Electron-Rich (Donor): Distannyl monomer (e.g., BDT-SnMe

).

The Catalytic Cycle (Graphviz)

The following diagram illustrates the Stille cycle with specific annotations on how the difluoro-substitution affects the kinetics.

Figure 1: The Stille catalytic cycle highlighting the acceleration of oxidative addition by electron-withdrawing fluorine atoms.

Pre-Experimental Critical Parameters

Stoichiometry: The Carothers Equation

In step-growth polymerization, molecular weight is mathematically dictated by the Carothers equation. A deviation of even 1% from a 1:1 ratio drastically reduces the maximum achievable degree of polymerization (

-

r: Stoichiometric ratio (

) -

p: Extent of reaction (conversion)[1]

Directive: Weigh monomers to a precision of 0.01 mg . If using viscous oil stannanes, weigh by difference into the reaction vessel. Do not rely on volumetric addition for monomers.

Catalyst Selection

-

Precursor:

(Tris(dibenzylideneacetone)dipalladium(0)). -

Ligand:

(Tri(o-tolyl)phosphine). -

Rationale: The bulky

-tolyl ligand facilitates the reductive elimination step, which can be sterically hindered in rigid fluorinated backbones. The 1:4 ratio of Pd:Ligand is standard to ensure stability.

Solvent System

Fluorinated polymers aggregate rapidly.

-

Primary Solvent: Toluene or Chlorobenzene (Anhydrous).

-

Solubility Enhancer: DMF (Dimethylformamide) at 5-10% v/v can be added if the polymer precipitates prematurely, though it may slow the reaction.

Detailed Protocol: Microwave-Assisted Polymerization[2]

Microwave synthesis is preferred over thermal heating for fluorinated monomers as it promotes faster reaction rates, competing effectively against catalyst decomposition pathways.

Materials

-

Monomer A: Dibromo-difluoro compound (1.00 eq)

-

Monomer B: Distannyl donor compound (1.00 eq)

-

Catalyst:

(2 mol%) -

Ligand:

(8 mol%) -

Solvent: Anhydrous Chlorobenzene (degassed)

-

Vessel: 2-5 mL Microwave vial with high-pressure crimp cap.

Workflow Diagram

Figure 2: Optimized workflow for microwave-assisted Stille polycondensation.

Step-by-Step Procedure

-

Preparation (In Glovebox):

-

Weigh Monomer A and Monomer B into a microwave vial.

-

Add

and -

Add anhydrous chlorobenzene. Target concentration: 0.1 M to 0.2 M (critical: too dilute = low MW; too concentrated = gelation).

-

Seal the vial with a crimp cap containing a PTFE/silicone septum.

-

-

Polymerization:

-

Transfer to microwave reactor.

-

Stage 1: 100°C for 5 mins (Pre-activation).

-

Stage 2: 140°C for 5 mins.

-

Stage 3: 170°C for 40 mins (Propagation).

-

Note: Monitor pressure. If pressure spikes, the solvent may be decomposing or the vial is overfilled.

-

-

End-Capping (Crucial for Stability):

-

The polymer chains currently have reactive Br or Sn ends. These act as charge traps in devices.

-

Inject 2-bromotoluene (dissolved in anhydrous solvent) into the vial. Microwave at 140°C for 10 mins.

-

Inject trimethyl(phenyl)tin . Microwave at 140°C for 10 mins.

-

-

Precipitation:

-

Cool to room temperature.

-

Pour the reaction mixture dropwise into 200 mL of vigorously stirring Methanol containing 5 mL of concentrated HCl (to protonate/remove ligands).

-

Stir for 2 hours. Filter the solid precipitate through a Soxhlet thimble.

-

Purification: The Soxhlet Extraction Protocol

Purification is not just about isolation; it is about fractionation (narrowing PDI) and metal removal (removing Pd/Sn).

Setup: Place the thimble in a Soxhlet extractor setup under

| Solvent | Duration | Purpose |

| 1. Methanol | 12 Hours | Removes reaction salts, residual ligands, and high-boiling solvents. |

| 2. Acetone | 12 Hours | Removes unreacted monomers and low-MW oligomers. |

| 3. Hexanes | 12 Hours | Removes higher MW oligomers and grease. |

| 4. Chloroform | Until Clear | Collects the Target Polymer. (Or Chlorobenzene if polymer is very insoluble). |

Pd Scavenging (Optional but Recommended): If the polymer is for device applications, add a Pd-scavenger (e.g., sodium diethyldithiocarbamate) during the final chloroform extraction step, or wash the dissolved polymer solution with an aqueous solution of L-cysteine.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight | Stoichiometric imbalance (wet monomers). | Dry monomers under high vacuum for 24h. Re-check weights. |

| Low Molecular Weight | Catalyst poisoning ( | Ensure rigorous degassing. Use fresh catalyst. |

| Insoluble Black Precipitate | "Pd Black" formation. | Ligand:Pd ratio is too low. Increase |

| Gelation during reaction | Cross-linking or too concentrated. | Dilute reaction to 0.05 M. Check monomers for tri-functional impurities. |

| Broad PDI (> 3.0) | Slow initiation / Aggregation. | Switch to Microwave heating for rapid initiation. |

References

-

Mechanistic Foundations: Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986. Link

-

Polymerization Optimization: Leclerc, M. et al. "Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers." Wiley-VCH, 2010. Link

-

Carothers Equation & Stoichiometry: Carothers, W. H. "Polymers and Polyfunctionality." Transactions of the Faraday Society, 1936. Link

-

Palladium Removal Protocols: Nielsen, K. T. et al. "Removal of Palladium Nanoparticles from Polymer Materials."[3] Macromolecules, 2005. Link

-

Fluorinated Polymers in OPV: Yu, L. et al. "Recent Progress of Fluorinated Conjugated Polymers." ResearchGate/Polymer Chemistry, 2011. Link

Sources

Application Notes & Protocols: Synthesis of High-Performance Organic Solar Cell Acceptors from Benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The landscape of organic photovoltaics (OPVs) has been revolutionized by the advent of non-fullerene acceptors (NFAs), which offer significant advantages over their fullerene predecessors in terms of tunable energy levels, broad absorption spectra, and enhanced stability.[1] This technical guide provides a comprehensive overview and detailed protocols for the synthesis of advanced A-D-A (Acceptor-Donor-Acceptor) type NFAs, utilizing readily available benzaldehyde derivatives as key starting materials. We will explore the strategic rationale behind the synthetic design, focusing on the Williamson ether synthesis for precursor modification, Stille coupling for the construction of the central donor core, and the pivotal Knoevenagel condensation for the final assembly of the NFA. This document is intended to serve as a practical resource, enabling researchers to fabricate high-purity, high-performance organic solar cell acceptors.

Introduction: The Rationale for Benzaldehyde-Derived NFAs

The performance of bulk-heterojunction (BHJ) organic solar cells is intrinsically linked to the molecular architecture of the electron donor and acceptor materials.[2] For years, fullerene derivatives were the acceptor material of choice.[3] However, their inherent limitations—weak absorption in the visible spectrum, limited energy level tunability, and morphological instability—drove the search for alternatives.[1]

Non-fullerene acceptors, particularly those with an A-D-A architecture, have emerged as a superior class of materials.[4] In this design:

-

'A' (Acceptor): Electron-withdrawing end-groups, which are crucial for facilitating electron transport.

-

'D' (Donor): A central electron-rich, conjugated core that is responsible for light absorption.

This modular design allows for the fine-tuning of the material's optical and electronic properties. Benzaldehyde and its derivatives are exceptionally useful starting points for the synthesis of the crucial electron-withdrawing end-groups. The aldehyde functionality is a perfect electrophile for the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction that lies at the heart of NFA synthesis.[5] By modifying the substitution pattern on the benzaldehyde ring (e.g., with alkoxy groups), we can systematically alter the solubility, molecular packing, and energy levels of the final acceptor molecule, thereby optimizing solar cell performance.[6]

This guide will detail a representative synthetic pathway to an ITIC-class acceptor, a benchmark family of high-performance NFAs, starting from a custom-synthesized benzaldehyde derivative.[4]

Synthetic Strategy Overview

The synthesis of a sophisticated A-D-A non-fullerene acceptor can be dissected into three primary stages. We will use the synthesis of an analogue of the well-known ITIC acceptor family, which we'll call ITIC-OR , as our model. This molecule features alkoxy chains derived from a benzaldehyde precursor for improved solubility.

-

Stage 1: Precursor Synthesis. Preparation of the functionalized benzaldehyde derivative.

-

Stage 2: Core Synthesis. Construction of the central, electron-rich dialdehyde donor core.

-

Stage 3: Final Acceptor Assembly. The crucial Knoevenagel condensation to attach the acceptor end-groups to the donor core.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are chemical irritants; handle with care.

Protocol 3.1: Synthesis of 4-(Hexyloxy)benzaldehyde (Benzaldehyde Derivative Precursor)

This protocol employs the Williamson ether synthesis to append a solubilizing alkyl chain to a phenolic benzaldehyde.[6]

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of aldehyde).

-

Add potassium carbonate (2.0 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes. The formation of the potassium phenoxide salt will be observed.

-

Slowly add 1-bromohexane (1.2 eq) to the reaction mixture via a dropping funnel.

-

Heat the mixture to 70°C and allow it to stir vigorously for 12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (eluent: 4:1 Hexanes:Ethyl Acetate). The disappearance of the 4-hydroxybenzaldehyde spot indicates reaction completion.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel (gradient elution, 9:1 to 4:1 Hexanes:Ethyl Acetate) to obtain 4-(hexyloxy)benzaldehyde as a clear to light-yellow oil.

Protocol 3.2: Synthesis of the Indacenodithiophene (IDT) Dialdehyde Core

The central donor core is typically synthesized via a multi-step process, often culminating in a palladium-catalyzed cross-coupling reaction like the Stille coupling, followed by formylation.[7][8] The Stille reaction is highly effective due to its tolerance of a wide range of functional groups.[9][10]

Materials:

-

Dibrominated Indacenodithiophene (IDT) derivative

-

Tributyl(thiophen-2-yl)stannane (or similar organotin reagent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene, anhydrous

-

N-Bromosuccinimide (NBS)

-

Chloroform

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

Procedure (Illustrative Two-Step Process):

-

Stille Coupling: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the dibrominated IDT derivative (1.0 eq) in anhydrous toluene. Add tributyl(thiophen-2-yl)stannane (2.2 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Reflux the mixture at 110°C for 24-48 hours, monitoring by TLC.

-

Upon completion, cool the reaction, dilute with toluene, and wash with aqueous KF solution and water. Dry the organic phase, concentrate, and purify by column chromatography to yield the thiophene-capped IDT core.

-

Vilsmeier-Haack Formylation: Dissolve the thiophene-capped IDT core (1.0 eq) in anhydrous THF in a flame-dried flask under argon and cool to -78°C.

-

Add n-BuLi (2.2 eq) dropwise and stir for 1 hour at -78°C.

-

Add anhydrous DMF (4.0 eq) dropwise and allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1M HCl. Extract the product with chloroform, wash with water, dry the organic layer, and concentrate.

-

Purify the crude solid by recrystallization from a chloroform/methanol mixture to afford the IDT-Dialdehyde Core.

Protocol 3.3: Final Assembly via Knoevenagel Condensation to Yield ITIC-OR

This is the final and critical step where the A-D-A structure is formed.[11] A weak base like pyridine or piperidine is typically used to catalyze the condensation.[5]

Materials:

-

IDT-Dialdehyde Core (from Protocol 3.2)

-

2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (can be synthesized or purchased)

-

Chloroform, anhydrous

-

Pyridine

Procedure:

-

In a round-bottom flask, dissolve the IDT-Dialdehyde Core (1.0 eq) and 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2.5 eq) in anhydrous chloroform.

-

Add pyridine (5-10 drops) as a catalyst.

-

Reflux the mixture at 60-65°C for 12 hours under an inert atmosphere. Monitor the reaction by TLC until the dialdehyde starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude solid is purified extensively. First, wash with methanol to remove unreacted starting materials.

-

Perform column chromatography on silica gel (eluent: Dichloromethane/Hexanes) to isolate the main product band.

-

Further purify the product by recrystallization from a mixture of chloroform and methanol to obtain the final ITIC-OR acceptor as a dark, crystalline solid.[1][12]

Characterization and Data Analysis

The identity, purity, and properties of the synthesized acceptor must be rigorously confirmed.

Standard Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the intermediates and the final product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or MALDI-TOF is used to verify the exact molecular weight of the final acceptor.

-

UV-Vis Spectroscopy: The absorption spectrum of the final acceptor in solution and as a thin film is measured to determine its light-harvesting range and optical bandgap.[13]

-

Cyclic Voltammetry (CV): This electrochemical technique is used to determine the HOMO and LUMO energy levels of the acceptor, which is critical for assessing its suitability with potential donor polymers.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of the material, a key factor for device lifetime.

Table 1: Representative Properties of Benzaldehyde-Derived NFA

| Property | ITIC (Reference)[4] | ITIC-OR (Expected) | Rationale for Change |

| Absorption Max (Film) | ~700 nm | ~700-710 nm | Alkoxy chains can cause minor red-shift. |

| Optical Bandgap | ~1.55 eV | ~1.53 eV | Corresponds to absorption onset. |

| LUMO Level | ~ -4.0 eV | ~ -3.95 eV | Alkoxy groups are weakly electron-donating, may slightly raise LUMO. |

| HOMO Level | ~ -5.5 eV | ~ -5.48 eV | Less affected by end-group modification. |

| Solubility (in Chloroform) | Moderate | High | Hexyloxy chains significantly improve solubility for solution processing. |

| Thermal Stability (Td) | >300 °C | >300 °C | High thermal stability is characteristic of the rigid core structure. |

Conclusion and Outlook

This guide has outlined a robust and adaptable synthetic strategy for producing high-performance non-fullerene organic solar cell acceptors, beginning with versatile benzaldehyde derivatives. The protocols for Williamson ether synthesis, Stille coupling, and Knoevenagel condensation provide a clear pathway for researchers to create novel acceptor materials. By systematically modifying the benzaldehyde precursor, scientists can fine-tune the optoelectronic properties of the final acceptor to match various donor polymers, paving the way for even more efficient and stable organic solar cells. The ability to control solubility, energy levels, and molecular packing through rational synthetic design underscores the power of this chemical approach in advancing the field of organic electronics.

References

-

Wiley-VCH. (2017). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available at: [Link]

-

MDPI. (2020). Recent Advances in Non-Fullerene Acceptors of the IDIC/ITIC Families for Bulk-Heterojunction Organic Solar Cells. Available at: [Link]

-

ACS Publications. (2019). Photostability of Fullerene and Non-Fullerene Polymer Solar Cells: The Role of the Acceptor. Available at: [Link]

-

Wikipedia. (n.d.). Stille reaction. Available at: [Link]

-

J&K Scientific LLC. (2025). Stille Cross-Coupling. Available at: [Link]

-

Wiley-VCH. (2021). Polymorphism in Non-Fullerene Acceptors Based on Indacenodithienothiophene. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzaldehyde. Available at: [Link]

-

arXiv. (2019). Mechanistic study of charge separation in a non-fullerene organic donor-acceptor blend using multispectral multidimensional spectroscopy. Available at: [Link]

-

ScienceDirect. (2023). Recent developments in indacenodithiophene and indacenodithienothiophene-based donor-acceptor conjugated polymers: From design to applications. Available at: [Link]

-

Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation. Available at: [Link]

-

University of Rochester Department of Chemistry. (n.d.). Recrystallization and Crystallization. Available at: [Link]

-

PubChem. (n.d.). 4-(hexyloxy)benzaldehyde. Available at: [Link]

-

CORE. (n.d.). Synthese von Indacenodithiophen-basierten Copolymeren mittels direkter C-H-Arylierungspolykondensation. Available at: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

-

International Journal of Trend in Scientific Research and Development. (2019). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available at: [Link]

-

Journal of Zhejiang University-SCIENCE B. (2019). NiCo2O4 nanoparticles: an efficient and magnetic catalyst for Knoevenagel condensation. Available at: [Link]

-

ResearchGate. (2022). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. Available at: [Link]

-

ARKAT USA, Inc. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Available at: [Link]

-

ResearchGate. (2023). Modular-Approach Synthesis of Giant Molecule Acceptors via Lewis-Acid-Catalyzed Knoevenagel Condensation for Stable Polymer Solar Cells. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Non-Chromatographic Purification of Endohedral Metallofullerenes. Available at: [Link]

-

ResearchGate. (2014). Preparation of Furan and Thiophene-Derived Fulvene Dialdehydes: Synthesis and Structural Characterization of a 22-Oxa-21-carbaporphyrin and a Related Palladium(II) Organometallic Complex. Available at: [Link]

-

Chalmers University of Technology. (2020). Suppressing Co-Crystallization of Halogenated Non-Fullerene Acceptors for Thermally Stable Ternary Solar Cells. Available at: [Link]

-

University of Rochester Department of Chemistry. (n.d.). Purification: How To. Available at: [Link]

-

CUNY Baruch College. (n.d.). Purification by Recrystallization. Available at: [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. ossila.com [ossila.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. jk-sci.com [jk-sci.com]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. ijcps.org [ijcps.org]

- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 13. par.nsf.gov [par.nsf.gov]

Troubleshooting & Optimization

Technical Support Center: 3,6-Dibromo-2,4-difluorobenzaldehyde

CAS: 1160573-51-2 | Molecular Formula: C₇H₂Br₂F₂O | Role: Advanced Intermediate

Executive Summary

You are accessing the technical support repository for 3,6-Dibromo-2,4-difluorobenzaldehyde . This compound is a high-value, electron-deficient benzaldehyde derivative often employed in the synthesis of kinase inhibitors and complex heterocycles.

Critical Stability Warning: Due to the strong electron-withdrawing effects of the halogen substituents (two Bromines, two Fluorines), the aldehyde carbonyl is highly electrophilic. This makes the compound significantly more susceptible to autoxidation (to the benzoic acid) and hydration (to the gem-diol) compared to unsubstituted benzaldehyde.

Module 1: The Stability Profile (Mechanistic Insight)

To store this compound effectively, you must understand the degradation pathways. The presence of fluorine at the 2,4-positions and bromine at the 3,6-positions destabilizes the C-H bond of the aldehyde, facilitating radical formation.

Primary Failure Mode: Radical Autoxidation

Exposure to atmospheric oxygen, catalyzed by light or trace metals, initiates a radical chain reaction.

-

Visual Indicator: The white crystalline solid turns yellow or develops a "crust."

-

Chemical Consequence: Conversion to 3,6-Dibromo-2,4-difluorobenzoic acid.

Secondary Failure Mode: Hydration

-

Mechanism: The electron-deficient ring makes the carbonyl carbon highly positive ($ \delta+ $). In the presence of moisture, water acts as a nucleophile, attacking the carbonyl to form a gem-diol [Ar-CH(OH)₂].

-

Consequence: Depression of melting point and stoichiometry errors in subsequent reactions.

Degradation Pathway Diagram

The following diagram illustrates the radical chain mechanism responsible for the most common storage failure (Oxidation).

Caption: Radical autoxidation cycle of electron-deficient benzaldehydes and critical intervention points.

Module 2: Storage Protocols & Specifications

Adhere to these protocols to maintain purity >97% over 6+ months.

| Parameter | Specification | Technical Rationale |

| Temperature | 2°C to 8°C | Slows the kinetics of radical initiation and peracid formation. |

| Atmosphere | Argon or Nitrogen | Displaces O₂. Argon is preferred as it is heavier than air and blankets the solid. |

| Container | Amber Glass | Blocks UV/Visible light that catalyzes the homolytic cleavage of the aldehydic C-H bond. |

| Seal | Teflon-lined cap + Parafilm | Prevents moisture ingress (hydration risk) and oxygen diffusion. |

| Solvent Storage | Not Recommended | Do not store in solution (DMSO/DMF) for long periods. These solvents can contain peroxides or hygroscopic water. |

Module 3: Troubleshooting & Rescue (Purification)

If your compound has degraded (yellowing or low melting point), do not discard it. The Bisulfite Adduct Method is highly effective for recovering electron-deficient benzaldehydes from their acid degradation products.

Symptom: The "Yellow Crust"

-

Diagnosis: Surface oxidation to benzoic acid.

-

Impact: The acid impurity will quench basic reagents (e.g., LDA, LiHMDS) in your next step.

Rescue Protocol: Bisulfite Purification

This method selectively pulls the aldehyde into the aqueous phase as a water-soluble sulfonate salt, leaving the acid and other non-aldehyde impurities in the organic layer.

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude material in a minimal amount of Ethyl Acetate (EtOAc).

-

Adduct Formation: Add an excess of saturated aqueous Sodium Bisulfite ($ \text{NaHSO}_3 $) solution. Shake vigorously for 5-10 minutes.

-

Observation: A precipitate may form (the adduct), or it may remain dissolved in the aqueous layer.[1]

-

-

Separation: Separate the layers.

-

Regeneration: Treat the aqueous phase (or filtered solid) with saturated Sodium Bicarbonate ($ \text{NaHCO}_3 $) or dilute NaOH until pH > 10.

-

Chemistry: This reverses the equilibrium, liberating the free aldehyde.

-

-

Extraction: Extract the liberated aldehyde back into fresh EtOAc or DCM.

-

Drying: Dry over $ \text{MgSO}_4 $ and concentrate in vacuo.

Purification Workflow Diagram

Caption: Workflow for the selective isolation of aldehyde from oxidation byproducts.

Module 4: Frequently Asked Questions (FAQs)

Q1: My compound arrived as a liquid, but the literature says it's a solid. Is it bad? A: This is likely a "supercooled liquid" or melting point depression due to impurities.

-

Check: Run a quick NMR. If the aldehyde peak (~10 ppm) is clean and the integration matches the aromatic protons, it is likely pure but supercooled.

-

Fix: Seed it with a tiny crystal of the pure compound (if available) or scratch the side of the flask with a glass rod while cooling in an ice bath to induce crystallization.

Q2: Can I store a stock solution in DMSO for biological assays? A: Avoid long-term storage in DMSO. DMSO can act as a mild oxidant (Swern-type mechanisms) over time, and hygroscopic DMSO introduces water. Prepare stock solutions fresh. If necessary, store at -80°C under argon, but verify purity by LC-MS before use if stored >1 week.

Q3: Why is there a new peak at ~13 ppm in my Proton NMR? A: That is the carboxylic acid proton ($ \text{-COOH} $). This confirms significant oxidation. If this peak integrates to >5% relative to the aldehyde peak, perform the Bisulfite Rescue Protocol (Module 3) before using the material in sensitive reactions like Suzuki couplings or reductive aminations.

Q4: Is this compound lachrymatory (tear-inducing)? A: Yes, likely. While not always explicitly classified on every SDS due to limited data, poly-halogenated benzyl halides and benzaldehydes are potent mucous membrane irritants. Always handle in a fume hood.[3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773290 (Analog Reference). Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

-

Ingles, T. A., & Melville, H. W. (1953). The oxidation of benzaldehyde.[2] Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. (Source for autoxidation mechanism).[4][5]

Sources

- 1. Workup [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 5. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Yield in the Lithiation of Brominated Fluorobenzenes

Welcome to the technical support center for the lithiation of brominated fluorobenzenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction yields and achieve your synthetic goals.

Introduction: The Power and Pitfalls of Lithiated Fluoroaromatics

The selective formation of aryllithium species from brominated fluorobenzenes is a cornerstone of modern organic synthesis, enabling the introduction of a wide array of electrophiles to create complex, highly functionalized aromatic compounds. However, the interplay between the directing and activating effects of the fluorine substituent and the bromine's role in lithium-halogen exchange presents unique challenges. This guide will help you navigate these challenges, turning potential pitfalls into successful and high-yielding transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the lithiation of brominated fluorobenzenes?

The primary mechanism is typically a lithium-halogen exchange , where an organolithium reagent, most commonly an alkyllithium like n-butyllithium (n-BuLi), selectively exchanges its lithium atom for the bromine atom on the aromatic ring.[1][2] This reaction is generally very fast, even at cryogenic temperatures. The rate of exchange typically follows the trend I > Br > Cl, making the bromine atom the preferred site of exchange over the more inert fluorine and chlorine atoms.[1]